molecular formula C24H17BrFN3O B5380342 (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5380342
M. Wt: 462.3 g/mol
InChI Key: DDMITAPMUMHYHH-WQRHYEAKSA-N
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Description

The compound (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule that features a benzimidazole core, a nitrile group, and various substituents including bromine and fluorine atoms. Benzimidazole derivatives are known for their diverse pharmacological activities, making this compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is commonly synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups .

Scientific Research Applications

(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, influencing their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile: stands out due to its unique combination of substituents, which can enhance its pharmacological profile and make it a valuable candidate for drug development .

Properties

IUPAC Name

(Z)-3-[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3O/c1-15-2-8-21-22(10-15)29-24(28-21)18(13-27)11-17-5-9-23(20(25)12-17)30-14-16-3-6-19(26)7-4-16/h2-12H,14H2,1H3,(H,28,29)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMITAPMUMHYHH-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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